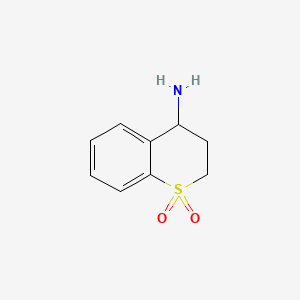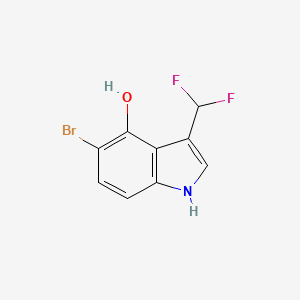
5-Bromo-3-(difluoromethyl)-1H-indol-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-Bromo-3-(difluorométhyl)-1H-indol-4-OL est un composé organique appartenant à la famille des indoles. Les indoles sont des composés organiques hétérocycliques aromatiques largement répandus dans la nature et connus pour leurs diverses activités biologiques. Ce composé particulier est caractérisé par la présence de groupes brome et difluorométhyle liés au noyau indole, ce qui peut influencer considérablement ses propriétés chimiques et sa réactivité.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-Bromo-3-(difluorométhyl)-1H-indol-4-OL implique généralement l'introduction de groupes brome et difluorométhyle dans la structure de l'indole. Une méthode courante est la bromation du 3-(difluorométhyl)-1H-indole, suivie d'une hydroxylation en position 4. Les conditions réactionnelles nécessitent souvent l'utilisation d'agents bromants tels que le N-bromosuccinimide (NBS) et d'agents hydroxylants tels que l'hydroxyde de sodium ou le peroxyde d'hydrogène à des températures et un pH contrôlés .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des processus de bromation et d'hydroxylation à grande échelle, utilisant des réacteurs à flux continu pour garantir une qualité et un rendement constants du produit. L'utilisation de catalyseurs et de conditions réactionnelles optimisées peut améliorer l'efficacité et l'extensibilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le 5-Bromo-3-(difluorométhyl)-1H-indol-4-OL peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle en position 4 peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : L'atome de brome peut être réduit pour former des dérivés hydrogénés.
Substitution : L'atome de brome peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols, pour former de nouveaux dérivés.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, la réduction peut produire des indoles hydrogénés et la substitution peut donner lieu à divers dérivés d'indoles substitués .
Applications de la recherche scientifique
Le 5-Bromo-3-(difluorométhyl)-1H-indol-4-OL a plusieurs applications de recherche scientifique, notamment :
Mécanisme d'action
Le mécanisme d'action du 5-Bromo-3-(difluorométhyl)-1H-indol-4-OL implique son interaction avec des cibles moléculaires et des voies spécifiques. La présence de groupes brome et difluorométhyle peut améliorer son affinité de liaison à certaines enzymes ou à certains récepteurs, modulant ainsi leur activité. Le composé peut également participer à des réactions redox, influençant les processus cellulaires et les voies de signalisation .
Applications De Recherche Scientifique
5-Bromo-3-(difluoromethyl)-1H-indol-4-OL has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(difluoromethyl)-1H-indol-4-OL involves its interaction with specific molecular targets and pathways. The presence of bromine and difluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorure de 3-bromo-5-(trifluorométhyl)benzènesulfonyle
- 5-Bromo-3-(difluorométhyl)-1-méthyl-1H-indole
- 4-Bromo-3-(trifluorométhyl)aniline
- 3-Bromo-5-fluoro-2-(trifluorométhyl)pyridine
Unicité
Le 5-Bromo-3-(difluorométhyl)-1H-indol-4-OL est unique en raison de son motif de substitution spécifique sur le noyau indole, ce qui peut conférer des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C9H6BrF2NO |
|---|---|
Poids moléculaire |
262.05 g/mol |
Nom IUPAC |
5-bromo-3-(difluoromethyl)-1H-indol-4-ol |
InChI |
InChI=1S/C9H6BrF2NO/c10-5-1-2-6-7(8(5)14)4(3-13-6)9(11)12/h1-3,9,13-14H |
Clé InChI |
PUXXHJWHJOZOKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1NC=C2C(F)F)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


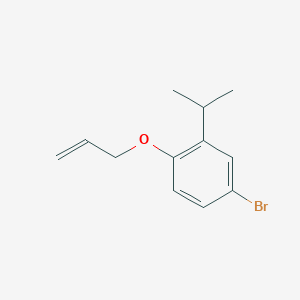
![Ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate](/img/structure/B12076247.png)
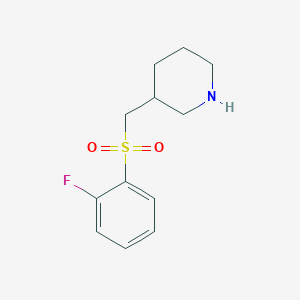
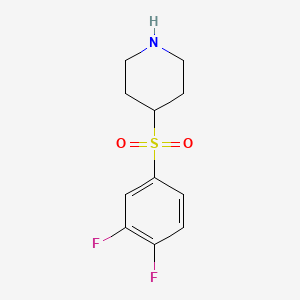


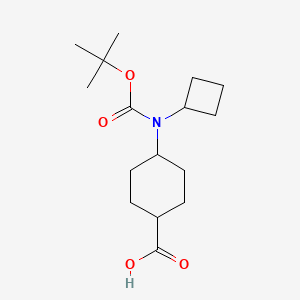
![5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12076288.png)
![4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-ol](/img/structure/B12076297.png)

